molecular formula C17H21NO2 B8696391 BE59CW4GZU CAS No. 821765-44-0

BE59CW4GZU

Cat. No. B8696391
M. Wt: 271.35 g/mol
InChI Key: PAAWFMOGQUVFJD-UHFFFAOYSA-N
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Patent
US08232273B2

Procedure details

Compound 75A was prepared in a similar manner to the synthesis of compound 35A by substituting compound 34D and compound 31F with 2-(dimethylamino)ethanol and 4-(benzyloxy)phenol, respectively: 1H NMR (DMSO-d6): δ 7.31-7.44 (m, 5H), 6.84-6.94 (m, 4H), 5.03 (s, 2H), 3.94-3.98 (m, 2H), 2.57 (d, J=5.93 Hz, 2H), 2.19 (s, 6H). ESI (+)/MS: 272 (M+H)+.
Name
compound 35A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 31F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
NC1N(C(OC(C)(C)C)=O)N=C([C:14]2[CH:67]=[CH:66][C:17]([O:18][CH2:19][C:20]3[CH:25]=[CH:24][C:23](C4SC(N5CCC6C(=C(C(=O)N(C7SC8C=CC=CC=8N=7)COCC[Si](C)(C)C)C=CC=6)C5)=NC=4C(OCC)=O)=[CH:22][CH:21]=3)=[CH:16][CH:15]=2)C=1C#N.NC1N(C(OC(C)(C)C)=O)N=C(C2C=CC(O)=CC=2)C=1C#N.[CH3:92][N:93]([CH3:97])[CH2:94][CH2:95][OH:96].C(OC1C=CC(O)=CC=1)C1C=CC=CC=1>>[CH2:19]([O:18][C:17]1[CH:16]=[CH:15][C:14]([O:96][CH2:95][CH2:94][N:93]([CH3:97])[CH3:92])=[CH:67][CH:66]=1)[C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1

Inputs

Step One
Name
compound 35A
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=NN1C(=O)OC(C)(C)C)C1=CC=C(OCC2=CC=C(C=C2)C2=C(N=C(S2)N2CC3=C(C=CC=C3CC2)C(N(COCC[Si](C)(C)C)C=2SC3=C(N2)C=CC=C3)=O)C(=O)OCC)C=C1)C#N
Step Two
Name
compound 31F
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=NN1C(=O)OC(C)(C)C)C1=CC=C(C=C1)O)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCO)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(OCCN(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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